![molecular formula C15H20OS B14287736 5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol CAS No. 139294-23-8](/img/structure/B14287736.png)
5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol is an organic compound with the molecular formula C15H22OS It is a cyclohexene derivative with a phenylsulfanyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylsulfanyl reagent.
Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, such as the hydroboration-oxidation of an alkene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological molecules, potentially leading to the modulation of enzyme activity or receptor binding. The hydroxyl group can form hydrogen bonds, influencing the compound’s bioactivity and solubility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene Derivatives: Compounds with similar cyclohexene structures but different substituents.
Phenylsulfanyl Compounds: Compounds with phenylsulfanyl groups attached to different core structures.
Uniqueness
5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol is unique due to the combination of its cyclohexene ring, phenylsulfanyl group, and hydroxyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
139294-23-8 |
|---|---|
Molekularformel |
C15H20OS |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
5,5-dimethyl-2-(phenylsulfanylmethyl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C15H20OS/c1-15(2)9-8-12(14(16)10-15)11-17-13-6-4-3-5-7-13/h3-8,14,16H,9-11H2,1-2H3 |
InChI-Schlüssel |
GALGSUQLASKTMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC=C(C(C1)O)CSC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


oxophosphanium](/img/structure/B14287657.png)

![4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14287665.png)

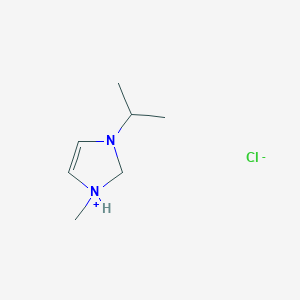
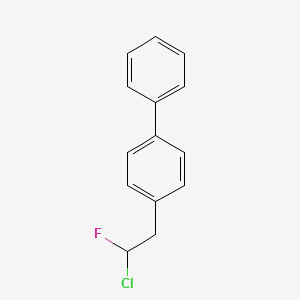
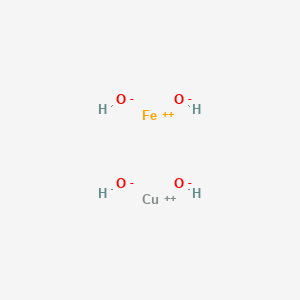

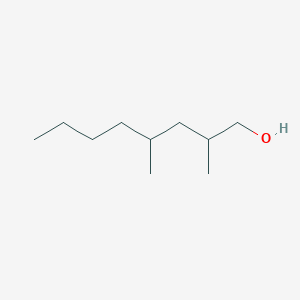
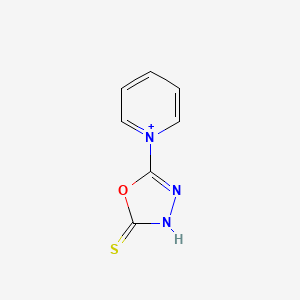
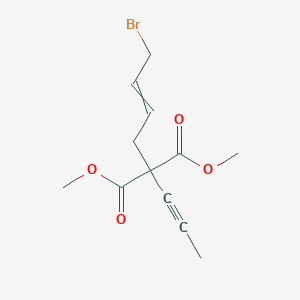
![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde](/img/structure/B14287723.png)
![2-[(Dipropylamino)methyl]-3-pentadecylphenol](/img/structure/B14287728.png)
![N-Methyl-N-phenyl-N'-[(1,2,5-thiadiazol-3-yl)methyl]urea](/img/structure/B14287741.png)
